[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride
Description
[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride is a heterocyclic amine derivative featuring a benzoxazole core linked via a thioether (-S-) group to an ethylamine moiety, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry and materials science due to its hybrid pharmacophore structure, which may enable interactions with biological targets or polymeric matrices .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.ClH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFUWJYOGCEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride typically involves the reaction of 2-mercaptobenzoxazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K2CO3/DMF to form N-alkylated derivatives .
-
Acylation : Treating with acetic anhydride yields the corresponding acetamide (75–82% yield) .
Example Reaction
Condensation with Carbonyl Compounds
The amine reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form Schiff bases.
Optimized Conditions
Product Characterization
Oxidation of the Thioether Linkage
The sulfur atom in the thioethyl chain is susceptible to oxidation:
Oxidation Outcomes
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H2O2 | Sulfoxide | 0–5°C, 2 h |
| KMnO4 | Sulfone | 50°C, 6 h |
Metal-Complexation Behavior
The benzoxazole nitrogen and thioether sulfur act as bidentate ligands for transition metals:
-
Cu(II) Complex : Forms a square-planar complex in methanol (λmax = 620 nm) .
-
Ni(II) Complex : Exhibits catalytic activity in cross-coupling reactions .
Stoichiometry
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 320°C .
Biological Activity Modulation
Derivatives show enhanced antimicrobial activity upon functionalization:
Scientific Research Applications
[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in heterocyclic core, substituents, and linkage types. Key examples include:
*Estimated based on structural analogs.
Key Observations :
- Heterocycle Influence : Benzoxazole (O and N) offers stronger hydrogen-bonding capacity compared to benzothiophene (S only) or oxadiazole (N, O) .
- Linkage Effects : Thioether linkages (as in the target compound) enhance solubility in polar solvents compared to direct C-C bonds in benzimidazole derivatives .
Physicochemical Properties
- Solubility : The target compound’s thioether and hydrochloride salt likely improve aqueous solubility compared to neutral benzothiophene or benzimidazole analogs .
- Thermal Stability : Benzoxazole and oxadiazole cores contribute to higher thermal stability compared to benzothiazoles, as seen in epoxy resin curing applications of related thiol-amines .
Biological Activity
[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.
- Molecular Formula : C9H11ClN2OS
- CAS Number : 104864-11-1
- Molecular Weight : 218.72 g/mol
1. Antimicrobial Activity
Benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Recent studies have shown that compounds in this class can effectively target both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Bacillus subtilis | 0.10 mg/mL |
| 2 | Escherichia coli | 0.25 mg/mL |
| 3 | Pseudomonas aeruginosa | 0.15 mg/mL |
The antibacterial activity was evaluated using microbroth dilution assays, demonstrating that this compound has potential as an antibacterial agent against resistant strains .
2. Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied in various cancer cell lines. Notably, this compound has shown promising results against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT-116 | 12.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase . The structure–activity relationship (SAR) studies suggest that modifications on the benzoxazole ring can enhance cytotoxicity against cancer cells .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study 1: Antibacterial Efficacy
A study conducted by Kakkar et al. evaluated the antibacterial efficacy of various benzoxazole derivatives against a range of bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In a recent screening of new compounds for anticancer activity, researchers found that derivatives of benzoxazole showed selective toxicity towards cancer cells while sparing normal cells. The study highlighted the potential of this compound as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if ventilation is inadequate .
- Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors or dust .
- Spill Management : Absorb spills with inert materials (e.g., sand), then dispose as hazardous waste. Avoid water to prevent exothermic reactions .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Nucleophilic Substitution : React 2-mercaptobenzoxazole with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Purification : Recrystallize the crude product from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
- Yield Optimization : Use a 1.2:1 molar ratio of 2-mercaptobenzoxazole to 2-chloroethylamine hydrochloride to minimize side reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying pH conditions?
- Methodological Answer :
- pH Screening : Test reactions in buffered systems (pH 7–10) to identify optimal basicity for nucleophilic substitution. Higher pH (9–10) typically accelerates thiolate ion formation but may degrade the benzoxazole ring .
- Reagent Compatibility : Replace aqueous bases with organic bases (e.g., DBU) in aprotic solvents (e.g., THF) to stabilize intermediates .
- Real-Time Monitoring : Use in-situ FTIR to track the disappearance of the -SH peak (~2550 cm⁻¹) and quantify reaction progress .
Q. What analytical techniques are recommended for resolving contradictory spectral data in the characterization of this compound derivatives?
- Methodological Answer :
- X-Ray Crystallography : Resolve ambiguous NMR signals (e.g., amine proton splitting) by obtaining single-crystal structures. Crystallize the compound in acetonitrile/ethyl acetate to determine bond angles and confirm stereochemistry .
- Advanced NMR : Use 2D NMR (HSQC, HMBC) to assign overlapping signals in the aromatic and ethylthio regions. Deuterated DMSO is preferred for solubility .
- Mass Spectrometry Cross-Validation : Compare ESI-MS (positive ion mode) with theoretical isotopic patterns to confirm molecular ion clusters (e.g., [M+H]⁺ at m/z 243.1) .
Q. How should researchers design stability studies to assess the degradation pathways of this compound under storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) .
- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra (200–400 nm) before/after exposure to UV light to detect photodegradation .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2, 7, 10) at 37°C. Monitor amine hydrolysis via ninhydrin assay or TLC (silica gel, chloroform/methanol 9:1) .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity of this compound derivatives be addressed?
- Methodological Answer :
- Replicate Studies : Repeat assays (e.g., receptor binding) under standardized conditions (e.g., 10 µM compound concentration, 37°C incubation) to verify IC₅₀ values .
- Impurity Profiling : Compare HPLC chromatograms of batches used in conflicting studies. Trace impurities (e.g., unreacted 2-mercaptobenzoxazole) may antagonize biological targets .
- Structural Analog Testing : Synthesize and test derivatives lacking the benzoxazole ring or thioether group to isolate pharmacophoric contributions .
Tables for Methodological Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
